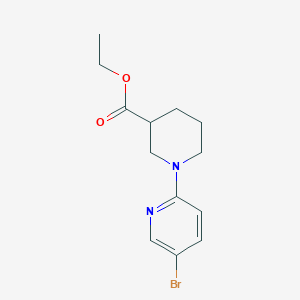

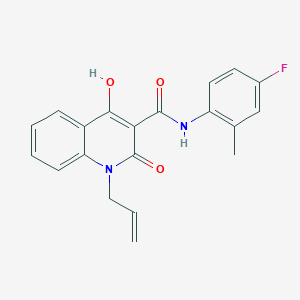

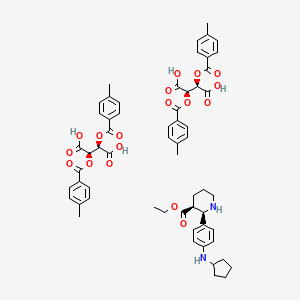

![molecular formula C16H12FN5O2 B2483502 8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034275-51-7](/img/structure/B2483502.png)

8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H12FN5O2 and its molecular weight is 325.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Applications in Cancer Treatment

Fluorinated pyrimidines, including compounds similar to 8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, are extensively used in cancer treatment. 5-Fluorouracil, a well-known fluorinated pyrimidine, is used to treat over two million cancer patients annually. Advances in fluorine chemistry have contributed significantly to more precise use of these compounds in cancer therapy. Fluorinated pyrimidines are known to perturb nucleic acid structure and dynamics, and their roles are not limited to inhibiting enzymes like thymidylate synthase but also include inhibition of RNA- and DNA-modifying enzymes. Polymeric fluorinated pyrimidines are being explored for more precise applications in the era of personalized medicine (Gmeiner, 2020).

Importance in Synthetic Pathways and Pharmaceutical Industries

The core structure of pyranopyrimidine, similar to the compound , is crucial in pharmaceuticals due to its broad synthetic applications and bioavailability. These scaffolds, including derivatives like 5H-pyrano[2,3-d]pyrimidine, have a wide range of applicability and are extensively investigated for their potential. The synthesis of these scaffolds, especially substituted pyranopyrimidine derivatives, involves diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These synthetic pathways are vital for developing lead molecules in the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Mechanistic Insights and Structure-Activity Relationships

Pyrimidines display a range of pharmacological effects, including anti-inflammatory activities. Understanding the structure–activity relationships (SARs) of pyrimidine derivatives provides insights into their inhibitory response against vital inflammatory mediators. Detailed SAR analysis aids in the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Such insights are crucial for developing new therapeutic agents with targeted actions (Rashid et al., 2021).

Mechanism of Action

The mechanism of action of this compound depends on its specific target. Pyrido[2,3-d]pyrimidines have been studied for their interactions with various receptors, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors. Understanding these interactions is crucial for designing effective anticancer agents .

Properties

IUPAC Name |

13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c17-10-2-3-13-20-12-4-7-21(9-11(12)15(23)22(13)8-10)16(24)14-18-5-1-6-19-14/h1-3,5-6,8H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMWLQPAPRGJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

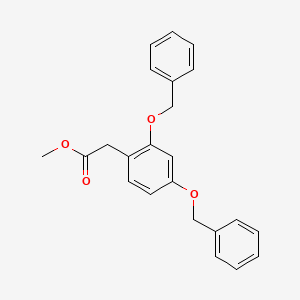

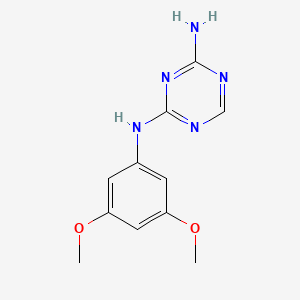

![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

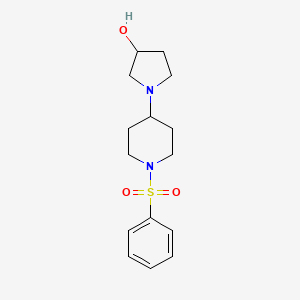

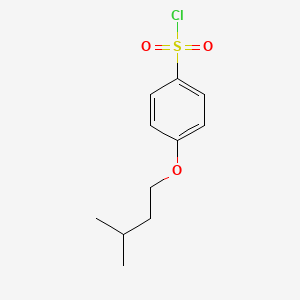

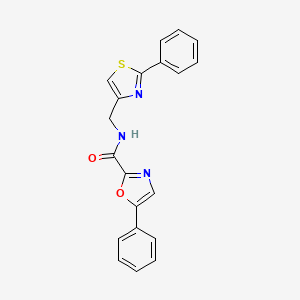

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)

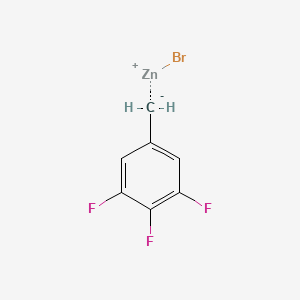

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)

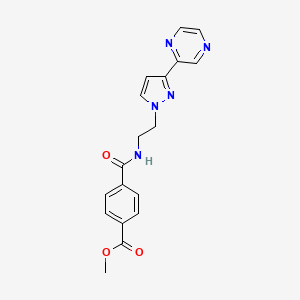

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)